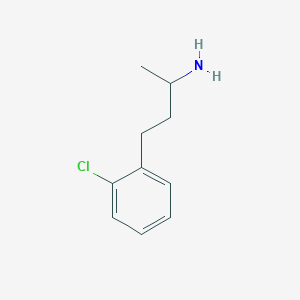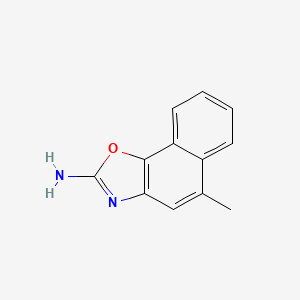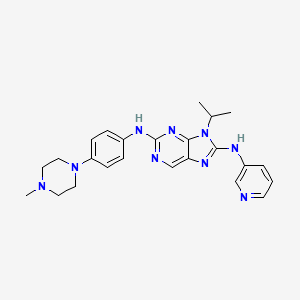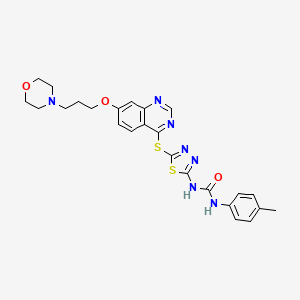
SP-420
描述
SP-420 is a novel orally active iron chelator belonging to the desferrithiocin class. It has been developed to address the significant safety concerns associated with currently available iron chelators. This compound has shown promising results in clinical trials, achieving high tissue exposure in key target organs and demonstrating greater efficacy, higher tolerability, and excellent oral bioavailability .
作用机制
Target of Action
SP-420, also known as Unii-wbx54NZ436 or (4S)-2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid, is primarily targeted towards iron overload in the body . It is an iron chelator, designed to recognize, bind, and then remove iron from the body .
Mode of Action
This compound is a tridentate iron chelator of the desferrithiocin class that chelates iron with a stoichiometry of 2:1 this compound:Fe(III) . It binds to excess iron in the body, forming a complex that is then excreted, thereby reducing iron overload .
Biochemical Pathways
As an iron chelator, it likely impacts pathways related to iron metabolism and homeostasis . By reducing iron overload, it can potentially mitigate the harmful effects of iron-induced oxidative stress and tissue damage .
Result of Action
The primary result of this compound’s action is the reduction of iron overload in the body . This can potentially alleviate symptoms and complications associated with conditions like transfusion-dependent β-thalassemia . The study was prematurely terminated due to renal adverse events .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug achieves high tissue exposure in key target organs and crosses the blood-retinal and blood-brain barriers . .
生化分析
Biochemical Properties
SP-420 plays a crucial role in biochemical reactions by acting as an iron chelator. It binds to free iron in the body, forming a complex that can be excreted, thereby reducing iron levels. This compound interacts with iron (Fe(III)) with a stoichiometry of 2:1 (this compound:Fe(III)) . This interaction is essential for its function as it helps in the removal of excess iron from the body. The compound’s ability to chelate iron efficiently makes it a valuable tool in managing iron overload conditions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing iron levels, which can impact cell signaling pathways, gene expression, and cellular metabolism. In patients with transfusion-dependent β-thalassemia, this compound has been shown to reduce iron levels in key organs such as the liver and heart . By chelating iron, this compound helps prevent iron-induced oxidative stress and cellular damage, thereby improving overall cell function and health.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to free iron in the body. As an iron chelator, this compound forms a stable complex with iron, which is then excreted from the body. This binding interaction is crucial for its function, as it helps in the removal of excess iron. This compound is a tridentate iron chelator of the desferrithiocin class, which means it has three binding sites for iron . This structure allows it to effectively chelate iron and reduce its levels in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in reducing iron levels over extended periods. In clinical trials, this compound has been administered over several weeks to assess its long-term effects on iron levels . The results have indicated that this compound can maintain its iron-chelating activity over time, making it a reliable option for managing iron overload in patients.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater iron excretion and reduction in iron levels . At very high doses, there may be adverse effects such as renal toxicity, including proteinuria and increased serum creatinine levels . It is essential to determine the optimal dosage that maximizes efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to iron metabolism. It interacts with enzymes and cofactors that facilitate the chelation and excretion of iron from the body. By binding to free iron, this compound helps regulate iron levels and prevent iron-induced damage to cells and tissues . This regulation is crucial for maintaining healthy iron metabolism and preventing complications associated with iron overload.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It achieves high tissue exposure in key target organs such as the liver and heart . This compound also crosses the blood-retinal and blood-brain barriers, which is essential for its potential use in treating retinal and neurological conditions associated with iron overload . The compound’s excellent oral bioavailability ensures that it can be effectively absorbed and distributed throughout the body.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is designed to target specific compartments or organelles within cells where iron accumulation occurs. By localizing to these areas, this compound can effectively chelate iron and prevent its toxic effects . This targeted approach enhances the compound’s efficacy in managing iron overload and protecting cells from iron-induced damage.
准备方法
Synthetic Routes and Reaction Conditions
SP-420 is synthesized through a series of chemical reactions involving the formation of a tridentate iron chelator. The synthetic route typically involves the following steps:
Formation of the desferrithiocin core: This involves the cyclization of specific precursors under controlled conditions.
Functionalization: Introduction of functional groups to enhance the chelating properties and bioavailability of the compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent yield and quality. The process also includes stringent quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions
SP-420 primarily undergoes chelation reactions, where it binds to iron ions to form stable complexes. This chelation process is crucial for its function as an iron chelator.
Common Reagents and Conditions
The chelation reactions typically involve the use of this compound in the presence of iron ions under physiological conditions. The reaction conditions are optimized to ensure efficient binding and removal of iron from the body .
Major Products Formed
The major product formed from the chelation reaction is a stable this compound-iron complex. This complex is then excreted from the body, helping to reduce iron overload .
科学研究应用
SP-420 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study iron chelation and its effects on various chemical processes.
Biology: Investigated for its role in regulating iron metabolism and its impact on cellular functions.
Medicine: Explored as a potential treatment for conditions associated with iron overload, such as thalassemia, sickle cell disease, and myelodysplasia. .
相似化合物的比较
SP-420 is compared with other iron chelators such as deferasirox, deferiprone, and deferoxamine. Unlike these compounds, this compound has shown higher efficacy, better tolerability, and the ability to cross the blood-brain barrier, making it a unique and promising candidate for treating iron overload conditions .
List of Similar Compounds
- Deferasirox
- Deferiprone
- Deferoxamine
- Deferitrin (an experimental compound similar to this compound but discontinued due to renal toxicity)
属性
IUPAC Name |
(4S)-2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S/c1-16(15(19)20)10-24-14(17-16)12-4-3-11(9-13(12)18)23-8-7-22-6-5-21-2/h3-4,9,18H,5-8,10H2,1-2H3,(H,19,20)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYAEVZKXPYIZ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911714-45-9 | |
| Record name | SP-420 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911714459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SP-420 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16069 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SP-420 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBX54NZ436 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sp420 and what is its known therapeutic target?
A1: Sp420 (Unii-wbx54NZ436) is a tridentate oral iron chelating agent belonging to the desferrithiocin class. [] It is designed to bind to iron and remove it from the body. While its specific mechanism of action is not fully elucidated in the provided research, it's known that iron chelators like Sp420 work by forming stable complexes with iron, preventing its participation in harmful reactions. This is particularly important in conditions like β-thalassemia, where iron overload can occur due to frequent blood transfusions.
Q2: What are the potential applications of laccase enzymes, like the one derived from Trametes sp. 420, in biotechnology?
A2: Laccases are versatile enzymes with various biotechnological applications. Research on Trametes sp. 420 has demonstrated its potential in:
- Dye decolorization: Recombinant laccases from this fungus can effectively decolorize synthetic dyes, including triarylmethane and azo types, highlighting their potential in wastewater treatment. []
- Bioremediation: Laccases can degrade a range of pollutants, including pesticides like fenarimol, indicating their potential use in environmental remediation strategies. []
Q3: What is the significance of studying the glycosylation of laccases, such as the one produced by Trametes sp. 420?
A5: Glycosylation, the attachment of sugar molecules to proteins, can significantly impact enzyme properties like activity, stability, and substrate specificity. Research on recombinant laccase from Trametes sp. 420 involved generating mutants with altered glycosylation sites. [] This allowed researchers to investigate the role of glycosylation in enzyme function and potentially engineer laccases with improved properties for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)
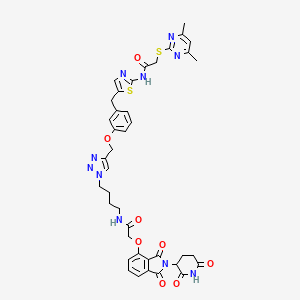
![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)

![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B610859.png)
